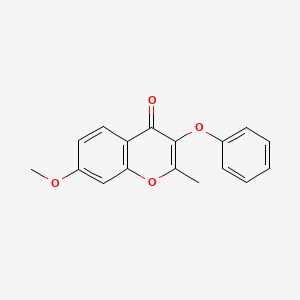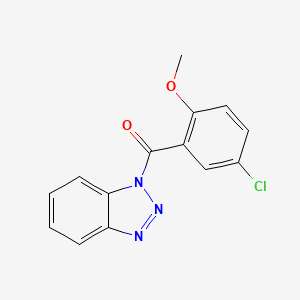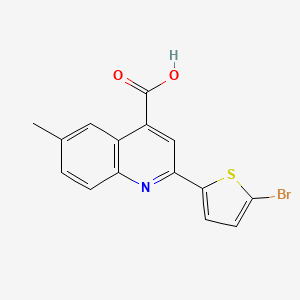
N'-(2,1,3-benzoxadiazol-5-ylmethylene)-4-(trifluoromethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,1,3-benzoxadiazol-5-ylmethylene)-4-(trifluoromethyl)benzohydrazide, commonly known as BODIPY-TF, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties.
作用機序
The mechanism of action of BODIPY-TF is based on its fluorescence properties. BODIPY-TF absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using a fluorescence microscope or spectrofluorometer. The fluorescence intensity of BODIPY-TF is affected by various factors, such as pH, temperature, and the presence of other molecules, which makes it a useful tool for studying biological systems.
Biochemical and Physiological Effects:
BODIPY-TF has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular metabolism or cause cytotoxicity at the concentrations typically used in experiments. However, it is important to note that the effects of BODIPY-TF may vary depending on the specific experimental conditions and cell types used.
実験室実験の利点と制限
One of the main advantages of BODIPY-TF is its high sensitivity and selectivity for detecting specific molecules or structures in biological systems. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to using BODIPY-TF, such as its photobleaching and phototoxicity under certain conditions. In addition, the specificity of BODIPY-TF for certain molecules or structures may be affected by the presence of other molecules in the system.
将来の方向性
There are several future directions for the use of BODIPY-TF in scientific research. One area of interest is the development of new BODIPY-TF derivatives with improved properties, such as increased sensitivity and selectivity. Another area of interest is the application of BODIPY-TF in vivo, for example, for imaging biological structures in live animals. Finally, the use of BODIPY-TF in combination with other imaging techniques, such as electron microscopy, could provide new insights into the structure and function of biological systems.
合成法
BODIPY-TF can be synthesized using a variety of methods, including the condensation reaction between 4-(trifluoromethyl)benzohydrazide and 2,1,3-benzoxadiazole-5-carboxaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, and under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
BODIPY-TF has been extensively used in scientific research as a fluorescent probe for various applications. It has been used as a sensor for detecting metal ions, such as copper and zinc, in biological systems. BODIPY-TF has also been used to study protein-protein interactions, enzyme activity, and membrane potential changes in cells. In addition, BODIPY-TF has been used as a fluorescent marker for imaging biological structures, such as mitochondria and lysosomes.
特性
IUPAC Name |
N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)11-4-2-10(3-5-11)14(23)20-19-8-9-1-6-12-13(7-9)22-24-21-12/h1-8H,(H,20,23)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIXVVFXGWUYNF-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC3=NON=C3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC3=NON=C3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)



![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)


![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)